オクチル 3-オキソブタノエート

概要

説明

Octyl acetoacetate, also known as octyl acetate, is a compound that is commonly used as a food flavoring due to its pleasant fragrances reminiscent of orange, jasmine, and peach. It is a chemical ester that can be synthesized through various methods, including the esterification of acetic acid with n-octanol. The synthesis of octyl acetate has been explored under different conditions, such as using sodium bisulfate as a catalyst without solvent under ultrasonic conditions or microwave irradiation, as well as using strong acidic cation exchange resins .

Synthesis Analysis

The synthesis of octyl acetate has been achieved through different methodologies. One approach utilized sodium bisulfate as a catalyst without solvent under ultrasonic conditions, which resulted in an 80.1% yield under optimal conditions . Another method employed strong acidic cation exchange resin (Amberlyst 15) as a catalyst, which demonstrated high catalytic activity and offered the advantage of easy separation and non-corrosiveness to equipment . Additionally, synthesis under microwave irradiation with sodium bisulfate monohydrate as a catalyst yielded up to 91.2% of octyl acetate, showcasing the efficiency of this method .

Molecular Structure Analysis

While the papers provided do not delve into the molecular structure analysis of octyl acetoacetate specifically, they do discuss related compounds and their synthesis. For instance, n-octyl [1-13C]acetate was synthesized and used as a precursor for further chemical reactions, indicating the importance of understanding the molecular structure for successful synthesis and subsequent reactions .

Chemical Reactions Analysis

The chemical reactions involving octyl acetoacetate derivatives have been explored in the context of labeling compounds with carbon-13 isotopes. For example, n-octyl [1,3-13C2]acetoacetate was used to synthesize [2,4-13C2]hymecromone, a compound with potential applications in various fields . This demonstrates the versatility of octyl acetoacetate derivatives in chemical synthesis and the importance of analyzing their reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of octyl acetate are influenced by the synthesis conditions. For instance, the yield and conversion rates of acetic acid to octyl acetate can vary significantly based on factors such as temperature, molar ratio of reactants, catalyst amount, and reaction time . These properties are crucial for the industrialization and application of octyl acetate as a flavoring agent.

科学的研究の応用

ケトンの合成

オクチル 3-オキソブタノエートは、ファインケミカルや医薬品の製造に不可欠な、さまざまなケトンの合成に使用されます。 この化合物は、ケトンのα位にアルキル基を導入することを可能にする、アセト酢酸エステル合成の前駆体として役立ちます 。このプロセスは、高精度で複雑な分子を作成するために不可欠です。

アミノ酸合成

生化学では、オクチル 3-オキソブタノエートはアミノ酸の合成に役割を果たします。 安定したエノラートを形成する能力は、タンパク質の構造と機能を研究するために使用される、アミノ酸前駆体の調製における重要な分子となります 。

材料科学

この化合物の特性は、新しい高分子材料の開発のための材料科学で利用されています。 さまざまな化学基との反応性により、工業用から生体医学用まで、さまざまな用途で役立つ特定の特性を持つポリマーを作成できます 。

有機ビルディングブロック

オクチル 3-オキソブタノエートは、化学合成における有機ビルディングブロックとして役立ちます。 これは、新しい医薬品や農薬の開発など、幅広い研究用途に合わせて調整できる、複雑な有機分子の構築のための汎用性の高い基盤を提供します 。

クロマトグラフィー

分析化学では、オクチル 3-オキソブタノエートは、機器の校正のための標準としてクロマトグラフィーで使用されます。 明確に定義された特性により、複雑な混合物の分析に不可欠な、正確で信頼性の高い測定値が保証されます 。

フレーバーおよびフレグランス業界

直接的な科学研究の用途ではありませんが、オクチル 3-オキソブタノエートの関連化合物であるオクチルアセテートは、そのフルーティーな臭いで知られており、フレーバーおよびフレグランス業界で使用されています。 この用途は、この化合物の汎用性と、その誘導体が感覚関連の研究に使用される可能性を強調しています 。

樹脂およびポリマーの溶媒

オクチルアセトアセテートの溶媒特性は、特定の種類の樹脂およびポリマーを溶解するのに適しています。 この用途は、ポリマーの挙動の研究や、コーティング剤や接着剤の配合に特に役立ちます 。

代謝研究

この化合物が代謝およびエピジェネティクスに果たす役割は、新たな研究分野です。 アセト酢酸誘導体は、代謝経路と遺伝子発現に影響を与える可能性があるため、代謝性疾患の理解と治療に対する影響がある可能性があります 。

作用機序

Target of Action

Esters like octyl 3-oxobutanoate typically interact with enzymes that can hydrolyze the ester bond, such as esterases or lipases .

Mode of Action

Esters are known to undergo hydrolysis in the presence of water and enzymes, breaking down into their constituent alcohol and carboxylic acid . In the case of Octyl 3-oxobutanoate, it would break down into octanol and acetoacetic acid .

Biochemical Pathways

For instance, acetoacetic acid is a key intermediate in the metabolic pathway of ketone body metabolism .

Pharmacokinetics

As an ester, it is likely to be lipophilic, which could influence its absorption and distribution in the body .

Result of Action

For instance, acetoacetic acid can serve as an energy source for heart and brain cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of specific enzymes can influence the action, efficacy, and stability of Octyl 3-oxobutanoate .

将来の方向性

Acetate, a key component of Octyl acetoacetate, plays a significant role in health and human disease. The acetate-activating enzyme acyl-CoA short-chain synthetase family member 2 (ACSS2) is a major focus due to its role in targeted protein acetylation reactions that can regulate central metabolism and stress responses . Future studies on ACSS3 and lipogenesis should include ACLY inhibitors to confirm that this pathway does not involve ACSS2 .

特性

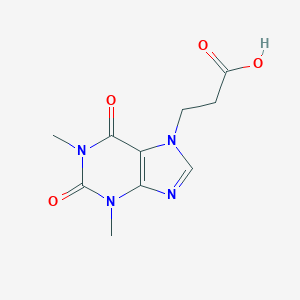

IUPAC Name |

octyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-3-4-5-6-7-8-9-15-12(14)10-11(2)13/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYDDBGYKFPTGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167754 | |

| Record name | Octyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16436-00-3 | |

| Record name | Octyl acetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16436-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016436003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYL ACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL4K8GV3K4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the relevance of studying octyl acetoacetate under high-pressure CO2?

A1: The study explores the thermodynamic properties of octyl acetoacetate in the presence of high-pressure CO2 []. This is relevant because supercritical CO2 is increasingly employed as a green solvent in various industrial processes, including extraction, reaction, and material processing. Understanding the behavior of compounds like octyl acetoacetate in such environments is crucial for optimizing these processes and developing new applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B97952.png)

![1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B97958.png)

![(2R,3R,4R,5S)-6-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]hexane-1,2,3,4,5-pentol](/img/structure/B97967.png)

![Oxo[(tributylstannyl)oxy]borane](/img/structure/B97974.png)